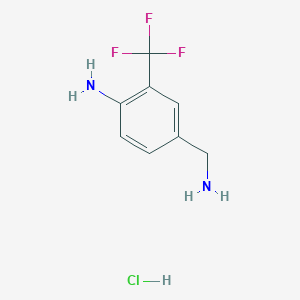

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride” is a chemical compound with the molecular formula C7H6F3N·HCl and a molecular weight of 197.59 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . The mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .

Molecular Structure Analysis

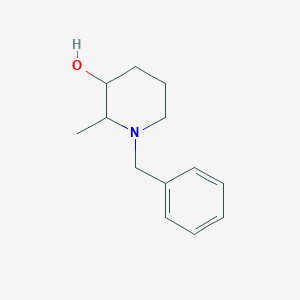

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a trifluoromethyl group .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point of 202 degrees Celsius . It is soluble in water and is hygroscopic .

科学的研究の応用

Organic Synthesis and Material Science Applications

- A novel mode of isomerization and cyclization leading to the synthesis of 2-(trifluoromethyl)quinolines from anilines demonstrates the versatility of trifluoromethyl and aniline derivatives in synthesizing complex organic structures (Keller & Schlosser, 1996).

- The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones illustrates the application of trifluoromethyl aniline derivatives in creating fluorinated compounds with potential use in materials science and pharmaceuticals (Thomas, Gupta, & Gupta, 2003).

Corrosion Inhibition

- Experimental and theoretical studies on the corrosion inhibition performance of a pyridine derivative (which shares structural motifs with anilines) on mild steel in hydrochloric acid highlight the potential of aniline derivatives for protecting metals against corrosion. The study combines electrochemical methods and quantum chemical calculations to understand the efficiency and mechanism of corrosion inhibitors (Xu et al., 2015).

- Another study on the corrosion inhibition of mild steel in acidic solutions by a newly synthesized thiophene Schiff base shows how structural analogs of aniline can serve as effective corrosion inhibitors, emphasizing the role of aniline derivatives in developing new corrosion inhibiting agents (Daoud et al., 2014).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

特性

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIJGJWHNVKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)